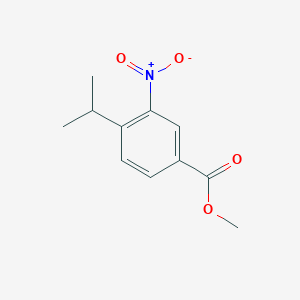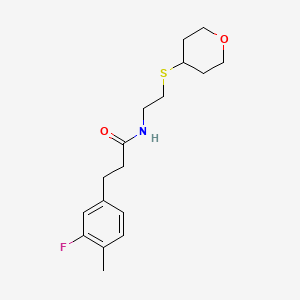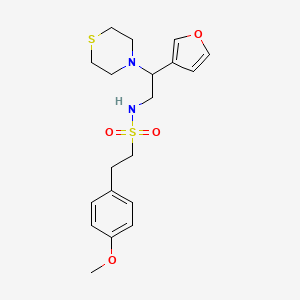
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as FST-100, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields of research. FST-100 is a sulfonamide derivative that has been synthesized through a multi-step process, and its unique structure has led to the discovery of several potential uses.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
Sulfonamide derivatives, particularly those incorporating heterocyclic moieties such as furan, have been synthesized and characterized for their potential in photodynamic therapy (PDT). A study by Pişkin, Canpolat, and Öztürk (2020) presented a zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yield, making it a promising candidate for PDT in cancer treatment. This suggests that compounds with similar structural features may also hold potential in this area Pişkin, Canpolat, & Öztürk, 2020.
Antioxidant and Anticancer Activity
Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, bearing structural resemblance to the compound of interest, have been synthesized and evaluated for their antioxidant and anticancer activities. Tumosienė et al. (2020) found that certain derivatives showed significant antioxidant activity, surpassing that of ascorbic acid, and exhibited cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. These results highlight the potential of similar compounds in the development of new anticancer therapies Tumosienė et al., 2020.
Antibacterial Agents
Sulfonamide derivatives have also been explored for their antibacterial properties. A study by Abbasi et al. (2019) synthesized benzenesulfonamides derived from 2-(4-methoxyphenyl)-1-ethanamine and found that these compounds exhibited biofilm inhibitory action against Escherichia coli. This suggests the utility of sulfonamide derivatives, including those with furan and thiophene moieties, as antibacterial agents Abbasi et al., 2019.
Synthesis and Characterization
The synthesis and characterization of heterocyclic compounds, including those containing furan and sulfonamide groups, are critical for the development of new pharmaceuticals and materials. For instance, Sun et al. (2021) detailed the synthesis of a furan-2-ylmethyl and thiomorpholinomethyl substituted triazoloquinazolinone, providing insights into the structural and vibrational properties of such compounds. Studies like these are essential for understanding the chemical behavior and potential applications of new sulfonamide derivatives Sun et al., 2021.
Eigenschaften
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S2/c1-24-18-4-2-16(3-5-18)7-13-27(22,23)20-14-19(17-6-10-25-15-17)21-8-11-26-12-9-21/h2-6,10,15,19-20H,7-9,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWXFQRNVLLPAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=COC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

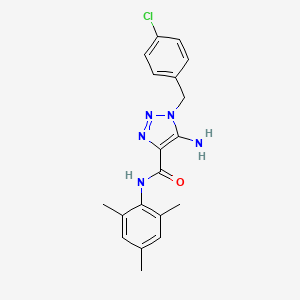
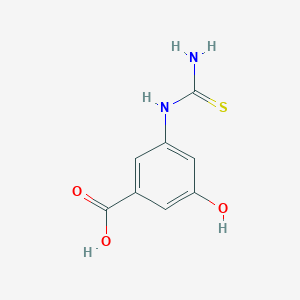
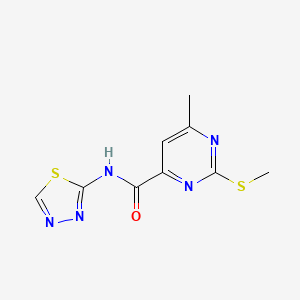
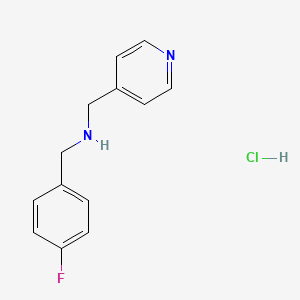
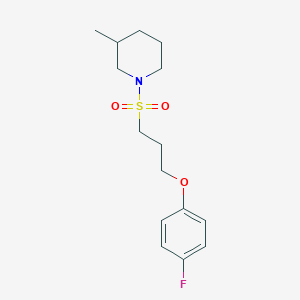
![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2706276.png)
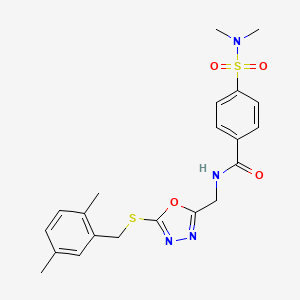
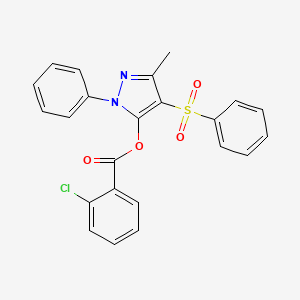
![Methyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2706281.png)
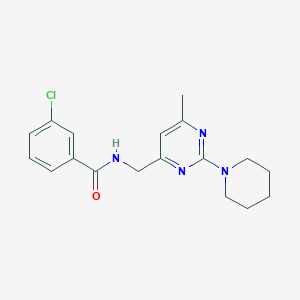
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2706283.png)
![4-chloro-2-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B2706285.png)
